molecular formula C18H21N3O B2683478 {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine CAS No. 640759-17-7

{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine

Cat. No. B2683478
CAS RN: 640759-17-7
M. Wt: 295.386
InChI Key: JFJKNOYXQUSGIB-UHFFFAOYSA-N
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Description

“{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine” is a chemical compound . It is also known as N-{4-[4-(2-Methylbenzoyl)-1-piperazinyl]phenyl}propanamide . It has a molecular formula of C21H25N3O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature .


Molecular Structure Analysis

The molecular structure of “{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine” consists of a piperazine ring bound to a phenyl group . The average mass of the molecule is 351.442 Da and the monoisotopic mass is 351.194672 Da .

Scientific Research Applications

Atypical Antipsychotic Agents

This compound has been used in the design and synthesis of novel atypical antipsychotic agents . The synthesized compounds were screened for their in vitro and in vivo pharmacological activity. It was observed that none of the new chemical entities exhibited catalepsy and some were found to be the most active compounds with 5-HT 2A /D 2 ratio .

Treatment for Schizophrenia

The compound has been used in the management of schizophrenia . The characteristic symptoms of the disease have been classified into positive (hallucinations, delusions, and severe thought disorganization), negative (alogia, anhedonia, avolition, and flattened affect), and cognitive (slow thinking, poor concentration, poor memory, and difficulty in understanding) .

Dopamine D2 Receptor Blockade

The compound has been used in the blockade of dopamine D2 receptors . Although blockade of D2 receptors improves the positive symptoms, it also accounts for severe side effects such as extrapyramidal effects (EPS), tardive dyskinesia, and hyperprolactinemia .

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .

Modulation of Pharmacokinetic Properties

Piperazine, a structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Antibacterial Activity

Some derivatives of 1,2,4-triazole with piperazine moiety, which is a part of this compound, have exhibited good antibacterial activity .

Mechanism of Action

    Piperazines

    Piperazine moiety is a common feature in many pharmaceutical drugs and they are known to interact with a variety of receptors in the body, including serotonin and dopamine receptors .

    Benzoyl compounds

    The benzoyl group in the compound could potentially contribute to its lipophilicity, which might influence its pharmacokinetic properties, such as absorption and distribution within the body .

    Aromatic amines

    The presence of an aromatic amine group could potentially make the compound a substrate for various enzymes in the body, which might influence its metabolism .

properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-14-4-2-3-5-17(14)18(22)21-12-10-20(11-13-21)16-8-6-15(19)7-9-16/h2-9H,10-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJKNOYXQUSGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine

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